silane CAS No. 648895-08-3](/img/structure/B12583937.png)
[2-(1-Methoxybutyl)phenyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-メトキシブチル)フェニルシランは、有機ケイ素化合物の一種です。それは、1-メトキシブチル基とトリメチルシリル基で置換されたフェニル基の存在によって特徴付けられます。
製造方法
合成経路と反応条件
2-(1-メトキシブチル)フェニルシランの合成は、通常、フェニル誘導体と1-メトキシブチル基およびトリメチルシリル基との反応を含みます。一般的な方法の1つは、グリニャール試薬を使用する方法であり、臭化フェニルマグネシウムが1-メトキシブチルクロリドと反応し、その後、無水条件下でトリメチルシリルクロリドを導入します。反応は通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、水分が反応を妨げるのを防ぎます。
工業的製造方法
工業規模では、2-(1-メトキシブチル)フェニルシランの製造には、高収率と高純度を確保するために連続フロープロセスが使用される場合があります。自動反応器と温度、圧力、試薬濃度などの反応パラメータの精密な制御により、製造プロセスを最適化できます。さらに、蒸留やクロマトグラフィーなどの精製技術が採用され、目的の製品が分離されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxybutyl)phenylsilane typically involves the reaction of a phenyl derivative with a 1-methoxybutyl group and a trimethylsilyl group. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-methoxybutyl chloride, followed by the introduction of trimethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methoxybutyl)phenylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
化学反応の分析
反応の種類
2-(1-メトキシブチル)フェニルシランは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するシラノールまたはシロキサンを生成するために酸化することができます。
還元: 還元反応は、この化合物をさまざまな有機ケイ素誘導体に変化させることができます。
置換: トリメチルシリル基は、求核置換反応により他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化物またはアルコキシドなどの求核試薬が置換反応に使用されます。
生成される主な生成物
酸化: シラノールまたはシロキサン。
還元: さまざまな有機ケイ素誘導体。
置換: トリメチルシリル基を置換した、さまざまな官能基を持つ化合物。
科学研究の用途
2-(1-メトキシブチル)フェニルシランは、科学研究でいくつかの用途があります。
生物学: その安定性と機能性を高めるために、生体分子の修飾における潜在的な使用について調査されています。
医学: 治療薬の薬物動態を修飾する能力により、薬物送達システムにおける可能性が探求されています。
産業: 独自の化学的特性により、シリコーン系ポリマーやコーティングなどの先進材料の製造に使用されています。
科学的研究の応用
2-(1-Methoxybutyl)phenylsilane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
作用機序
2-(1-メトキシブチル)フェニルシランの作用機序は、そのさまざまな化学的変換を起こす能力に関係しています。トリメチルシリル基は保護基として作用し、分子の特定の部位での不要な反応を防ぎます。さらに、この化合物はクロスカップリング反応に参加し、炭素-ケイ素結合の形成を促進することができます。含まれる分子標的と経路は、特定の用途と、それが起こす化学反応の性質によって異なります。
類似化合物の比較
類似化合物
- 2-(1-メトキシエチル)フェニルシラン
- 2-(1-メトキシプロピル)フェニルシラン
- 2-(1-メトキシブチル)フェニルシラン
独自性
2-(1-メトキシブチル)フェニルシランは、1-メトキシブチル基の存在によりユニークです。この基は、化合物に特定の立体および電子的特性を付与します。この独自性は、その反応性と、それが起こすことができる化学的変換の種類に影響を与える可能性があり、有機合成や材料科学において貴重な試薬となっています。
類似化合物との比較
Similar Compounds
- 2-(1-Methoxyethyl)phenylsilane
- 2-(1-Methoxypropyl)phenylsilane
- 2-(1-Methoxybutyl)phenylsilane
Uniqueness
2-(1-Methoxybutyl)phenylsilane is unique due to the presence of the 1-methoxybutyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of chemical transformations it can undergo, making it a valuable reagent in organic synthesis and materials science.
特性
CAS番号 |
648895-08-3 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC名 |
[2-(1-methoxybutyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-6-9-13(15-2)12-10-7-8-11-14(12)16(3,4)5/h7-8,10-11,13H,6,9H2,1-5H3 |
InChIキー |
FXSFBZCNTCDWSI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


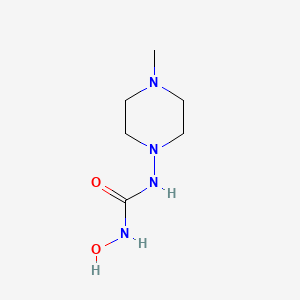
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
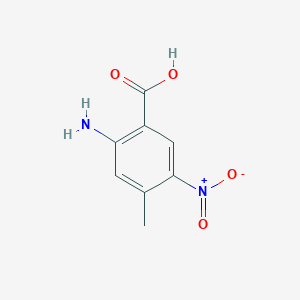
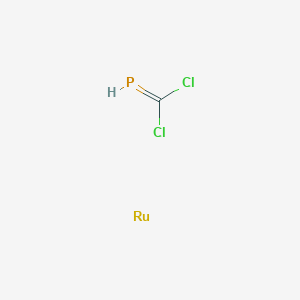
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
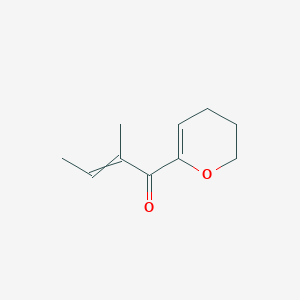
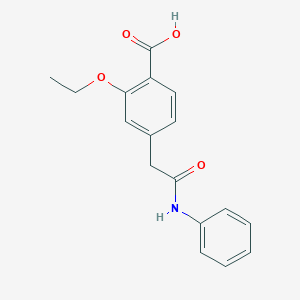

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)

